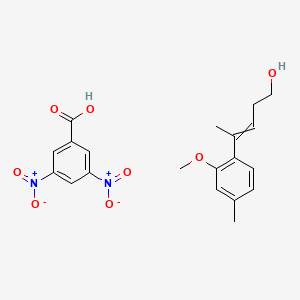
3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: is an organic compound that combines the properties of 3,5-dinitrobenzoic acid and a substituted pentenol
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,5-Dinitrobenzoic Acid: This compound is synthesized by nitration of benzoic acid. The process involves adding sulfuric acid to a reaction pot containing benzoic acid, followed by the dropwise addition of fuming nitric acid while maintaining the temperature below 85°C. .
4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylphenyl derivatives with pentenol under specific conditions, although detailed synthetic routes are less documented.
Industrial Production Methods: Industrial production of these compounds generally follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dinitrobenzoic acid can undergo oxidation reactions, often using strong oxidizing agents.
Reduction: This compound can be reduced to form various derivatives, typically using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Both 3,5-dinitrobenzoic acid and 4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compounds.
Reduction: Reduced forms of the compounds, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
- Used as a reagent in the synthesis of other organic compounds.
- Employed in the identification of alcohol components in esters through derivatization .
Biology
- Utilized in the fluorometric analysis of creatinine, which is important for assessing kidney function .
Medicine
- Potential applications in the synthesis of pharmaceutical intermediates and active compounds.
Industry
Mechanism of Action
The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to donate protons due to its acidic nature, which can interact with various molecular targets. The nitro groups enhance its reactivity, making it a useful reagent in chemical reactions. The substituted pentenol component can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Used similarly in derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic Acid: Another nitro-substituted benzoic acid with different acidity and reactivity profiles.
Uniqueness
3,5-Dinitrobenzoic Acid: More acidic than its mono-nitro counterparts due to the presence of two nitro groups, making it more reactive in certain chemical reactions.
4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: The presence of methoxy and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions.
Properties
CAS No. |
62047-95-4 |
|---|---|
Molecular Formula |
C20H22N2O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol |
InChI |
InChI=1S/C13H18O2.C7H4N2O6/c1-10-6-7-12(13(9-10)15-3)11(2)5-4-8-14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h5-7,9,14H,4,8H2,1-3H3;1-3H,(H,10,11) |
InChI Key |
WQEAWHJVDZNKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CCCO)C)OC.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14562942.png)
![4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14562944.png)


![3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine](/img/structure/B14562966.png)
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile](/img/structure/B14562974.png)

![N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14562982.png)
